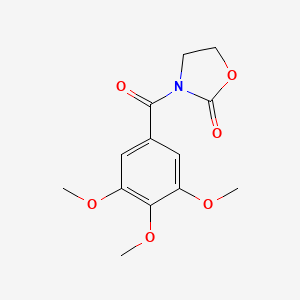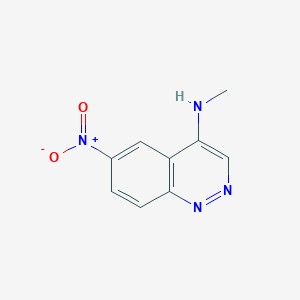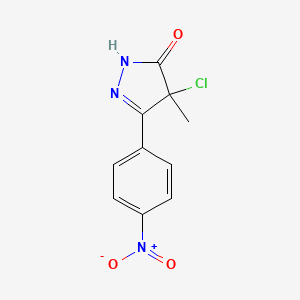![molecular formula C10H8Br2N2O B12910575 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-40-9](/img/structure/B12910575.png)
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by the presence of bromine atoms at the 3 and 1 positions of the pyridopyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of pyridopyrimidinone derivatives. One common method involves the reaction of 3-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at room temperature, and the product is isolated by filtration and drying under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process, reducing reaction times and improving safety by minimizing the handling of hazardous bromine.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated products.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Oxidized products may include ketones or aldehydes.
Reduction: Reduced products typically involve the removal of bromine atoms, yielding simpler pyridopyrimidinone derivatives.
Scientific Research Applications
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Imidazo[1,2-a]pyridines: Used in medicinal chemistry for their diverse biological activities.
Pyrimido[1,2-a]benzimidazole: Noted for its potential as an anti-inflammatory agent.
Uniqueness
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is unique due to its dual bromine substitution, which imparts distinct reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and synthetic intermediates.
Properties
CAS No. |
918422-40-9 |
|---|---|
Molecular Formula |
C10H8Br2N2O |
Molecular Weight |
331.99 g/mol |
IUPAC Name |
3-bromo-2-(1-bromoethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8Br2N2O/c1-6(11)9-8(12)10(15)14-5-3-2-4-7(14)13-9/h2-6H,1H3 |
InChI Key |
RQBHTFYSFIIGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)




![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)

![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)
![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)


